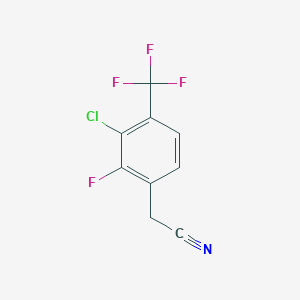

3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile

CAS No.: 1431329-60-0

Cat. No.: VC2883326

Molecular Formula: C9H4ClF4N

Molecular Weight: 237.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1431329-60-0 |

|---|---|

| Molecular Formula | C9H4ClF4N |

| Molecular Weight | 237.58 g/mol |

| IUPAC Name | 2-[3-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetonitrile |

| Standard InChI | InChI=1S/C9H4ClF4N/c10-7-6(9(12,13)14)2-1-5(3-4-15)8(7)11/h1-2H,3H2 |

| Standard InChI Key | VVZMMFREJMQMLX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1CC#N)F)Cl)C(F)(F)F |

| Canonical SMILES | C1=CC(=C(C(=C1CC#N)F)Cl)C(F)(F)F |

Introduction

Chemical Structure and Identification

3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile is a halogenated aromatic compound characterized by multiple functional groups strategically positioned on a phenyl ring. The compound features a chlorine atom at position 3, a fluorine atom at position 2, and a trifluoromethyl group at position 4 of the benzene ring, with an acetonitrile group (-CH₂CN) attached to the phenyl core.

Basic Identification Parameters

The compound is uniquely identified through several standardized parameters that enable precise chemical identification and database referencing:

| Parameter | Value |

|---|---|

| CAS Number | 1431329-60-0 |

| Molecular Formula | C₉H₄ClF₄N |

| Molecular Weight | 237.58 g/mol |

| IUPAC Name | 2-[3-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetonitrile |

| Standard InChI | InChI=1S/C9H4ClF4N/c10-7-6(9(12,13)14)2-1-5(3-4-15)8(7)11/h1-2H,3H2 |

| Standard InChIKey | VVZMMFREJMQMLX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1CC#N)F)Cl)C(F)(F)F |

These identification parameters establish a precise chemical identity for the compound, facilitating its tracking in chemical databases and literature.

Structural Features

The compound's chemical structure presents several notable features:

-

A benzene ring core serving as the central scaffold

-

Halogen substituents (chlorine and fluorine) at adjacent positions

-

A trifluoromethyl group (-CF₃) adding significant fluorine content

-

An acetonitrile side chain (-CH₂CN) providing functionality for further reactions

This combination of functional groups creates a molecule with distinct electronic properties, reactivity patterns, and potential applications in various chemical processes.

Physical and Chemical Properties

The physical and chemical properties of 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile are influenced by its halogen substituents and nitrile functionality, giving it distinctive characteristics relevant to its applications and handling requirements.

Physical Properties

Based on data from structurally similar compounds, the following physical properties can be reasonably attributed to 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile:

The high boiling point reflects the compound's relatively high molecular weight and the presence of intermolecular forces involving the halogen substituents .

Chemical Properties

The chemical behavior of 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile is significantly influenced by its functional groups:

-

Enhanced Lipophilicity: The presence of multiple fluorine atoms, particularly in the trifluoromethyl group, increases the compound's lipophilicity, affecting its solubility in organic solvents and potential membrane permeability in biological systems.

-

Electron Distribution: The electron-withdrawing nature of the halogen substituents and the trifluoromethyl group creates an electron-deficient aromatic system, influencing reactivity patterns.

-

Nitrile Reactivity: The acetonitrile group provides a site for various transformations, including hydrolysis, reduction, and addition reactions, making the compound versatile in organic synthesis .

-

Metabolic Stability: Multiple halogen substituents typically enhance resistance to metabolic degradation, a property valuable in pharmaceutical and agrochemical applications.

Chemical Reactivity and Reactions

The reactivity of 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile is governed by the electronic effects of its halogen substituents and the functionality of the nitrile group.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the halogen substituents and the trifluoromethyl group activates the aromatic ring toward nucleophilic aromatic substitution reactions, particularly at the positions bearing the halogen atoms. These reactions could proceed under basic conditions with various nucleophiles such as alcohols, amines, or thiols.

Transformations of the Nitrile Group

The nitrile functionality serves as a versatile handle for further chemical transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form the corresponding carboxylic acid

-

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride, the nitrile can be reduced to a primary amine

-

Addition Reactions: The nitrile can participate in various addition reactions, including Grignard reactions to form ketones after hydrolysis

Benzylic Functionalization

The methylene group (-CH₂-) between the aromatic ring and the nitrile is a reactive benzylic position that can undergo:

-

Deprotonation under basic conditions to form a stabilized carbanion

-

Alkylation or acylation reactions

Applications and Uses

Based on the properties of 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile and the known applications of structurally similar compounds, several potential uses can be identified.

Pharmaceutical Applications

The compound likely serves as a key intermediate in pharmaceutical synthesis due to several advantageous features:

-

Building Block: Its multi-functionalized structure makes it valuable for constructing more complex molecules with specific pharmacological properties.

-

Metabolic Stability: The presence of multiple halogen substituents can enhance metabolic stability of the resulting pharmaceutical compounds, potentially extending their half-life in biological systems.

-

Target Binding: Fluorinated aromatics often exhibit enhanced binding to protein targets due to the unique electronic properties of fluorine and its ability to form non-classical hydrogen bonds.

Agrochemical Applications

In agrochemical development, compounds with similar structures serve multiple purposes:

-

Pesticide Intermediates: As precursors in the synthesis of insecticides, herbicides, or fungicides where halogenated aromatics confer specific activity profiles.

-

Bioavailability Enhancement: The lipophilic character imparted by the trifluoromethyl group can improve penetration through plant cuticles, enhancing the efficacy of agrochemical products.

Synthetic Chemistry Applications

Beyond its role as an intermediate, the compound may find applications in:

-

Organocatalysis: As a precursor to chiral catalysts or ligands for asymmetric synthesis

-

Material Science: In the development of specialty polymers or materials with unique electronic properties

-

Reference Standard: For analytical chemistry and structure-activity relationship studies

Comparative Analysis with Structurally Related Compounds

Structural Analogues

Several compounds structurally related to 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile are documented in the literature:

Structure-Property Relationships

The position and nature of substituents significantly influence compound properties:

-

Electronic Effects: The position of the trifluoromethyl group alters the electron distribution in the molecule, affecting its reactivity and potential binding interactions .

-

Physical Properties: Comparison of boiling points and densities across the series reveals trends related to molecular symmetry and intermolecular forces .

-

Biological Activity: Small changes in substitution pattern can lead to significant differences in biological activity, as demonstrated in research with similar fluorinated compounds.

Recent Research and Future Directions

Current Research Applications

While specific research focusing directly on 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile is limited in the available literature, research on related compounds provides insights into potential current applications:

-

Pharmaceutical Development: Halogenated phenylacetonitriles are being investigated as intermediates in the synthesis of novel pharmaceuticals, particularly compounds targeting specific enzymes or receptors.

-

Synthetic Methodology: Recent research has explored more efficient and environmentally friendly methods for the synthesis and functionalization of phenylacetonitriles, potentially applicable to this compound .

-

Structure-Activity Relationship Studies: The systematic study of substitution patterns on halogenated aromatics helps elucidate the effects of specific substituents on biological activity and physical properties.

Future Research Directions

Several promising avenues for future research involving 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile can be identified:

-

Green Chemistry Approaches: Development of more sustainable synthetic routes using catalytic methods, flow chemistry, or biocatalysis to reduce waste and energy consumption.

-

Expanded Applications: Exploration of novel applications in materials science, such as electronic materials or specialty polymers leveraging the unique electronic properties of heavily fluorinated aromatics.

-

Medicinal Chemistry: Systematic investigation of the structure-activity relationships of various halogenated phenylacetonitriles to identify optimal substitution patterns for specific biological targets.

-

Computational Studies: Theoretical investigations to better understand the electronic structure and reactivity patterns, aiding in the rational design of synthetic pathways and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume